N-mesityl-2-((1-propyl-1H-indol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-(1-propylindol-3-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2OS/c1-5-10-24-13-20(18-8-6-7-9-19(18)24)26-14-21(25)23-22-16(3)11-15(2)12-17(22)4/h6-9,11-13H,5,10,14H2,1-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPIQJKOGJSPCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-mesityl-2-((1-propyl-1H-indol-3-yl)thio)acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Thioacetamide Formation: The thioacetamide group can be introduced by reacting the indole derivative with thioacetic acid or its derivatives under suitable conditions.
Mesityl Group Introduction: The mesityl group can be attached to the nitrogen atom of the indole ring through a nucleophilic substitution reaction using mesityl chloride or a similar reagent.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of efficient catalysts, solvents, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction could produce thiol-containing compounds .
Scientific Research Applications
Chemistry: N-mesityl-2-((1-propyl-1H-indol-3-yl)thio)acetamide is studied for its potential as a building block in organic synthesis, allowing for the creation of more complex molecules with potential biological activity .
Biology and Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic applications, such as anticancer, antiviral, and antimicrobial activities . The unique structure of this compound may offer specific interactions with biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of N-mesityl-2-((1-propyl-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets in biological systems. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity . The thioacetamide group may also play a role in binding to specific proteins or other biomolecules, influencing their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound’s mesityl and 1-propylindole groups distinguish it from related acetamide derivatives (Table 1). For instance:
- Compound 23 (): Features a cyanomethylphenyl group and a triazinoindole-thioacetamide core. The electron-withdrawing cyano group may enhance metabolic stability compared to the electron-rich mesityl group .
- Compound 2 () : Contains a pyridine-thioacetamide moiety with styryl substituents, which could improve π-π stacking interactions in biological targets compared to the mesityl group’s steric bulk .
- (R)-N-Methyl-2-(2-methylindolyl)-2-((2-nitrophenylthio)amino)acetamide (): Includes a nitro group on the thiophenyl ring and a methylindole, offering contrasting electronic effects (strong electron-withdrawing vs. mesityl’s electron-donating nature) .
Physicochemical Properties
Melting points, solubility, and stability vary significantly with substituents:
- The mesityl group’s bulkiness likely increases hydrophobicity, reducing aqueous solubility compared to compounds with smaller aryl groups (e.g., 4-chlorophenyl in ) .
- Melting points for analogs in range from 159–187°C, influenced by nitro and methyl groups. The mesityl group’s symmetry might elevate the target compound’s melting point above this range .
Table 1: Comparison of Key Acetamide Derivatives
*Calculated based on structural formulas where exact data are unavailable.
Biological Activity
N-mesityl-2-((1-propyl-1H-indol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in cancer research and as a modulator of various biological pathways. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of mesityl acetamide with 1-propylindole derivatives. The resulting compound possesses a unique thioacetamide structure that may contribute to its biological activity. The presence of the indole moiety is noteworthy, as indole derivatives are known for their diverse pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, related indole-based compounds have demonstrated significant antiproliferative effects against various cancer cell lines, including HeLa, MCF-7, and HT-29. One such compound exhibited IC50 values of 0.34 μM against MCF-7 cells, indicating potent activity .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 7d | HeLa | 0.52 |
| Compound 7d | MCF-7 | 0.34 |
| Compound 7d | HT-29 | 0.86 |
Mechanistic studies suggest that these compounds induce cell apoptosis and arrest the cell cycle at the G2/M phase by inhibiting tubulin polymerization, similar to colchicine . This effect was confirmed through immunofluorescence assays showing disrupted microtubule networks in treated cells.
Inhibition of Cyclooxygenase Enzymes
In addition to anticancer activity, some derivatives of acetamides have been evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes. Preliminary results indicated that certain acetamide-based compounds exhibited moderate inhibitory activity against COX I and COX II, suggesting potential anti-inflammatory properties .
The biological activity of this compound may be attributed to several mechanisms:
- Tubulin Polymerization Inhibition : Like other indole derivatives, this compound may interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
- Cyclooxygenase Inhibition : The ability to inhibit COX enzymes suggests a pathway for reducing inflammation and potentially modulating pain responses.
- Interaction with Cannabinoid Receptors : Although not directly confirmed for this specific compound, related indole compounds have shown activity at cannabinoid receptors, which could indicate a broader spectrum of pharmacological effects .
Case Studies and Research Findings
Research into related compounds has provided insights into their pharmacological profiles. For example, studies involving cannabinoid-like compounds revealed antiseizure activities in mouse models, highlighting the versatility of indole derivatives in therapeutic applications beyond cancer treatment .
Case Study: Anticancer Activity Evaluation
A study evaluated various indole derivatives for their antiproliferative effects on cancer cell lines. The findings indicated that modifications to the indole structure significantly impacted biological activity, emphasizing the importance of structural optimization in drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
